molecular formula C17H14N2O5S B7533792 N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide

N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide

Cat. No.: B7533792
M. Wt: 358.4 g/mol
InChI Key: FPJBFQZPCNERCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide is a complex organic compound that features a benzamide core with a 1,3-dioxoisoindoline and a methylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide typically involves multiple steps:

    Formation of the 1,3-dioxoisoindoline core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the benzamide group: This step involves the reaction of the 1,3-dioxoisoindoline with a benzoyl chloride derivative under basic conditions.

    Introduction of the methylsulfonylmethyl group: This final step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The 1,3-dioxoisoindoline core can be reduced to form the corresponding dihydro derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydro derivatives of the 1,3-dioxoisoindoline core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.

    Materials Science: Its electronic properties can be exploited in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide: shares similarities with other benzamide derivatives and 1,3-dioxoisoindoline compounds.

    This compound: is unique due to the presence of both the 1,3-dioxoisoindoline and methylsulfonylmethyl groups, which confer specific chemical and physical properties.

Uniqueness

  • The combination of the 1,3-dioxoisoindoline core and the methylsulfonylmethyl group makes this compound unique in terms of its reactivity and potential applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-25(23,24)9-10-5-7-11(8-6-10)15(20)18-13-4-2-3-12-14(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJBFQZPCNERCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.